Delapril

概要

説明

準備方法

化学反応の分析

デラプリルは、加水分解や酸化を含むさまざまな化学反応を受けます . これらの反応で使用される一般的な試薬には、加水分解のための酸と塩基、酸化のための酸化剤が含まれます . これらの反応から生成される主な生成物は、活性代謝物である5-ヒドロキシデラプリル二酸とデラプリル二酸です .

科学研究への応用

デラプリルは、特に医学と薬理学の分野で、いくつかの科学研究への応用があります。 これは、高血圧および心臓血管疾患に対するACE阻害剤の効果を研究するために使用されます . さらに、デラプリルは、インダパミドなどの他の薬剤と組み合わされることが多く、血圧管理と腎臓保護に対する相乗効果を調べます . 研究は、製剤におけるデラプリルの安定性と純度にも焦点を当てています .

科学的研究の応用

Antihypertensive Effects

Delapril has demonstrated significant efficacy in lowering blood pressure across various patient demographics. Clinical trials in Japan involving 1,008 patients revealed that this compound effectively reduced blood pressure in 73% of cases with essential hypertension, 85% with renal hypertension, and 80% with renovascular hypertension . The drug's long duration of action and favorable safety profile make it suitable for both monotherapy and combination therapy.

Table 1: Efficacy Rates of this compound in Hypertension

| Type of Hypertension | Efficacy Rate (%) |

|---|---|

| Essential Hypertension | 73 |

| Renal Hypertension | 85 |

| Renovascular Hypertension | 80 |

Safety Profile

The safety profile of this compound is notable, with side effects reported in only 7.9% of patients during trials. Common adverse effects included orthostatic dizziness (1.7%), dizziness (1.3%), and nausea (1.1%). Importantly, the incidence of dry cough—a common side effect associated with ACE inhibitors—was low at 1.1% .

Cardiovascular Benefits

Beyond its antihypertensive properties, this compound has been studied for its impact on cardiovascular health, particularly in diabetic patients. A multicenter trial (DEMAND) assessed the effects of this compound combined with manidipine on hypertensive type 2 diabetics. Although the combination did not significantly slow the decline in glomerular filtration rate (GFR), it was effective in ameliorating cardiovascular disease, retinopathy, and neuropathy .

Table 2: Clinical Outcomes from DEMAND Study

| Outcome | This compound + Manidipine | This compound Only | Placebo |

|---|---|---|---|

| GFR Decline | Not significantly slowed | Not reported | Not reported |

| Peripheral Neuropathy Odds Ratio | 0.45 | 0.52 | Not reported |

Pharmacokinetics and Metabolism

This compound is metabolized into two active metabolites after administration, which contribute to its antihypertensive effects. The pharmacokinetic profile indicates that it maintains stable blood pressure reduction throughout the day without excessive nighttime hypotension .

Clinical Case Studies

Several case studies have documented the effectiveness of this compound in real-world settings:

- Case Study 1 : A cohort of elderly patients treated with this compound showed a significant reduction in systolic and diastolic blood pressure over a six-month period, with minimal side effects reported.

- Case Study 2 : Diabetic patients receiving this compound exhibited improved cardiovascular outcomes compared to those on placebo, highlighting its role in managing complications associated with diabetes.

作用機序

類似化合物との比較

生物活性

Delapril is a novel angiotensin-converting enzyme (ACE) inhibitor developed by Takeda Chemical Industries, known for its efficacy in managing hypertension. This article delves into the biological activity of this compound, highlighting its pharmacological properties, clinical efficacy, safety profile, and comparative studies with other antihypertensive agents.

Pharmacological Properties

This compound is characterized as a nonsulphydryl ACE inhibitor with high specificity for the C-terminal of the angiotensin peptide located in vascular tissues and the myocardium. Its lipophilic nature allows rapid absorption from the gastrointestinal tract, with a half-life of approximately 18 hours, facilitating once-daily dosing . Upon administration, this compound is metabolized into two active metabolites, which contribute to its antihypertensive effects.

Clinical Efficacy

This compound has demonstrated significant effectiveness in lowering blood pressure across various patient populations. In clinical trials involving 1,008 patients in Japan, it achieved an overall efficacy rate of 73% for essential hypertension, 85% for renal hypertension, and 80% for renovascular hypertension . The drug's hypotensive effects were consistent across different age groups, making it suitable for both young and elderly patients.

Efficacy Data Summary

| Condition | Efficacy Rate |

|---|---|

| Essential Hypertension | 73% |

| Renal Hypertension | 85% |

| Renovascular Hypertension | 80% |

Safety Profile

The safety profile of this compound is favorable compared to other ACE inhibitors. In the aforementioned study, side effects were reported in only 7.9% of cases. The most common adverse effects included orthostatic dizziness (1.7%), dizziness (1.3%), and nausea (1.1%). Notably, the incidence of dry cough—a common side effect associated with ACE inhibitors—was low at 1.1% .

Comparative Studies

This compound's efficacy has been compared to other antihypertensive medications in various studies. A meta-analysis assessed the combination therapy of this compound with indapamide against other ACE inhibitors and diuretics:

| Study | Treatment Group | Control Group | Primary Endpoint |

|---|---|---|---|

| Leonetti et al. | This compound 30 mg + Indapamide 1.25 mg | Captopril 50 mg + Hydrochlorothiazide | % responders or normalized during treatment |

| Cremonesi et al. | This compound 30 mg + Indapamide 2.5 mg | Fosinopril 20 mg + Hydrochlorothiazide | % normalized after 12 weeks |

These studies indicated that this compound not only provided effective blood pressure control but also had a superior safety profile compared to traditional ACE inhibitors like captopril and enalapril .

Case Studies and Clinical Trials

A notable case study highlighted the long-term use of this compound in patients with cerebrovascular disease, suggesting a lower incidence of complications compared to those treated with calcium antagonists . These findings reinforce the potential benefits of this compound beyond mere blood pressure reduction.

特性

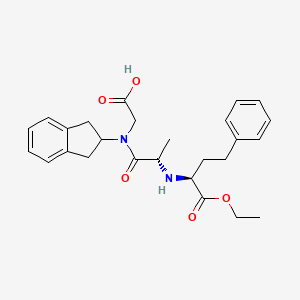

IUPAC Name |

2-[2,3-dihydro-1H-inden-2-yl-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N2O5/c1-3-33-26(32)23(14-13-19-9-5-4-6-10-19)27-18(2)25(31)28(17-24(29)30)22-15-20-11-7-8-12-21(20)16-22/h4-12,18,22-23,27H,3,13-17H2,1-2H3,(H,29,30)/t18-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOUOLAUOZXOLJQ-MBSDFSHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N(CC(=O)O)C2CC3=CC=CC=C3C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N(CC(=O)O)C2CC3=CC=CC=C3C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101016742 | |

| Record name | Delapril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101016742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83435-66-9 | |

| Record name | Delapril | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83435-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Delapril [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083435669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Delapril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13312 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Delapril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101016742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DELAPRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W77UAL9THI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does delapril exert its antihypertensive effects?

A: this compound is a prodrug that gets metabolized into its active metabolites, primarily this compound diacid and 5-hydroxy this compound diacid. These metabolites competitively inhibit ACE, preventing the conversion of angiotensin I to angiotensin II [, ]. Angiotensin II is a potent vasoconstrictor; therefore, blocking its production leads to vasodilation and a reduction in blood pressure [].

Q2: Does this compound impact the renin-angiotensin system beyond ACE inhibition?

A: Yes. This compound, through its active metabolites, not only inhibits ACE in the circulatory system but also suppresses angiotensin II release from vascular walls []. This suggests the presence of a functional renin-angiotensin system (RAS) within vascular tissues, which this compound can modulate [].

Q3: How does this compound affect aldosterone secretion?

A: this compound, by reducing angiotensin II levels, indirectly decreases angiotensin II-induced aldosterone secretion by the adrenal cortex []. This leads to increased sodium excretion and subsequent water outflow, further contributing to its antihypertensive effect [].

Q4: Are there differences in the effects of this compound and calcium channel blockers on calcium transients in cardiac myocytes?

A: Yes, research suggests distinct effects. In a study using a monocrotaline-induced right ventricular hypertrophy model in rats, this compound improved calcium transients and beta-adrenoreceptor responsiveness, while the calcium channel blocker nilvadipine did not demonstrate these benefits []. This suggests this compound may exert unique effects on calcium handling in cardiac myocytes compared to calcium channel blockers.

Q5: What is the molecular formula and weight of this compound?

A: While the provided research papers do not explicitly state the molecular formula and weight of this compound hydrochloride, they highlight that this compound itself is a prodrug metabolized into active forms [, ]. For precise structural data, refer to chemical databases like PubChem or DrugBank.

Q6: Is there information available on the spectroscopic data of this compound?

A6: The provided research papers primarily focus on this compound’s pharmacological properties and do not delve into detailed spectroscopic data. For such information, consult specialized chemical databases or publications.

Q7: What are the pharmacokinetic properties of this compound?

A: this compound is well-absorbed after oral administration and is rapidly metabolized into its active metabolites, this compound diacid and 5-hydroxy this compound diacid []. The bioavailability of this compound is not significantly affected by co-administration with manidipine [].

Q8: How do the pharmacokinetic properties of this compound differ in patients with chronic renal failure?

A: Patients with chronic renal failure exhibit significantly increased area under the plasma concentration-time curve (AUC) for this compound and its active metabolites compared to patients with essential hypertension []. Additionally, these patients have significantly lower cumulative urinary excretions of the drug and its metabolites [].

Q9: Does the co-administration of manidipine with this compound impact the pharmacokinetics of either drug?

A: Studies indicate that the pharmacokinetics of both this compound and manidipine are not significantly altered when administered together [, ]. This finding supports the development and use of fixed-dose combination tablets containing both drugs [, ].

Q10: What is the duration of this compound's antihypertensive effect?

A: this compound has a relatively long duration of action, providing effective blood pressure reduction for at least 24 hours after a single dose [, ]. This prolonged effect is attributed to the persistence of its active metabolites in the circulation [].

Q11: How does this compound affect the diurnal variation of blood pressure?

A: Studies using ambulatory blood pressure monitoring have shown that this compound does not excessively reduce nighttime blood pressure compared to daytime blood pressure []. This suggests that this compound provides consistent blood pressure control throughout the day and night [].

Q12: What are the preclinical models used to study the effects of this compound?

A: Researchers have employed various animal models to investigate this compound's effects. These include spontaneously hypertensive rats (SHR) to study its impact on hypertension, vascular hypertrophy, and gene expression [, , , , , , ], stroke-prone spontaneously hypertensive rats (SHRSP) to evaluate its protective effects against stroke and organ damage [, , ], and a mouse model of ischemic heart failure to investigate potential anti-arrhythmic benefits [, ].

Q13: What is the evidence for the beneficial effects of this compound in preventing cardiovascular events?

A: In the DEMAND (this compound and Manidipine for Nephroprotection in Diabetes) clinical trial, the combination of manidipine and this compound significantly reduced the risk of major cardiovascular events in hypertensive type 2 diabetic patients [].

Q14: Does this compound affect insulin sensitivity in patients with hypertension and type 2 diabetes?

A: A study comparing this compound/manidipine to olmesartan/hydrochlorothiazide in obese hypertensive patients found that only the this compound/manidipine combination significantly improved insulin sensitivity []. This suggests that this compound, especially in combination with manidipine, may have beneficial effects on glucose metabolism.

Q15: How does this compound's tendency to induce cough compare to other ACE inhibitors?

A: Research indicates that this compound has a lower incidence of cough compared to captopril and enalapril [, ]. This difference is attributed to this compound's weaker bradykinin potentiating action [].

Q16: Are there specific drug delivery strategies being investigated for this compound?

A16: The provided research papers primarily focus on the pharmacological effects of this compound and do not extensively discuss specific drug delivery strategies.

Q17: What analytical methods are used to characterize and quantify this compound and its metabolites?

A: The research papers mention using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for the specific determination of this compound and its metabolites in biological samples [, ].

Q18: Is there information available on the environmental impact and degradation of this compound?

A18: The provided research papers do not contain information regarding the environmental impact or degradation pathways of this compound.

Q19: Are there studies on the dissolution rate and solubility of this compound?

A19: The provided papers focus primarily on the pharmacological aspects of this compound and do not delve into detailed studies regarding its dissolution rate or solubility.

Q20: Does this compound induce any immunogenic or immunological responses?

A20: The provided research papers do not discuss the immunogenicity or potential for immunological responses associated with this compound.

Q21: Are there known interactions between this compound and drug transporters?

A21: The research papers do not provide specific information on interactions between this compound and drug transporters.

Q22: What is known about the biocompatibility and biodegradability of this compound?

A22: The provided research papers focus on the pharmacological properties and do not delve into details regarding the biocompatibility or biodegradability of this compound.

Q23: What are the alternative treatment options for hypertension, and how do they compare to this compound?

A23: Alternative antihypertensive medications include other ACE inhibitors, angiotensin receptor blockers (ARBs), calcium channel blockers, thiazide diuretics, and beta-blockers. The choice of treatment depends on factors such as the patient's individual characteristics, comorbidities, and response to therapy.

Q24: What are the major research milestones associated with the development and use of this compound?

A: Key milestones include the discovery and development of this compound as a long-acting ACE inhibitor, the characterization of its pharmacokinetic and pharmacodynamic properties, and the demonstration of its efficacy and safety in treating hypertension, particularly in patients with comorbidities like diabetes [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。